1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride

Beschreibung

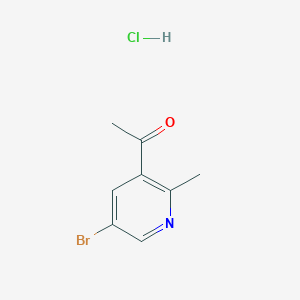

1-(5-Bromo-2-methylpyridin-3-yl)ethanone hydrochloride is a pyridine-derived organic compound with the molecular formula C₈H₈BrNO·HCl and a molecular weight of 250.52 g/mol (base: 214.06 g/mol + HCl: 36.46 g/mol). It is the hydrochloride salt of 1-(5-bromo-2-methylpyridin-3-yl)ethanone, characterized by a ketone group at the 3-position of the pyridine ring, a bromine substituent at the 5-position, and a methyl group at the 2-position . The compound is typically stored under inert conditions (e.g., nitrogen atmosphere) at room temperature to prevent degradation. Its hazard profile includes skin, eye, and respiratory irritation (H315, H319, H335) .

Eigenschaften

IUPAC Name |

1-(5-bromo-2-methylpyridin-3-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.ClH/c1-5-8(6(2)11)3-7(9)4-10-5;/h3-4H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMUQHPCTNVHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride typically involves the bromination of 2-methylpyridine followed by acetylation. The reaction conditions often require an inert atmosphere and room temperature to ensure the purity and stability of the product . Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure the quality and consistency of the compound .

Analyse Chemischer Reaktionen

1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the bromine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical agents with potential therapeutic effects.

Industry: It is used in the production of various chemical products and intermediates .

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 1-(5-bromo-2-methylpyridin-3-yl)ethanone hydrochloride and analogous compounds:

Notes:

- Structural Variations: Halogen Substitution: Bromine at the 5-position is common in all listed bromopyridines. Chlorine or methyl groups at the 2-position influence steric and electronic properties. For example, 1-(5-bromo-2-chloropyridin-3-yl)ethanone (CAS 886365-47-5) has higher lipophilicity (Cl > CH₃) and a lower molecular weight compared to the target compound .

- Physicochemical Properties: Lipophilicity: The XLogP3 value of 1-(5-bromo-6-chloro-2-methylpyridin-3-yl)ethanone (2.6) suggests moderate lipophilicity, which may differ in the target compound due to the absence of a chlorine substituent . Solubility: Hydrochloride salts generally exhibit improved aqueous solubility compared to their free bases, critical for pharmaceutical formulations .

- Applications: Pharmaceutical Intermediates: Compounds like 1-(5-bromo-2-methylpyridin-3-yl)ethanone hydrochloride are used in synthesizing bioactive molecules, such as anti-inflammatory agents (e.g., pyrazolone derivatives in ) . Analytical Standards: Hydrochloride salts of ethanones are frequently employed as reference materials in quality control (e.g., 1-(3-hydroxyphenyl)ethanone hydrochloride in ) .

Biologische Aktivität

1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride is a pyridine derivative with significant biological activity, attributed to its unique molecular structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's chemical formula is , featuring a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine ring. The ethanone group at the 3-position contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 216.06 g/mol |

| Melting Point | 120-123 °C |

| Solubility | Soluble in DMSO |

| LogP (Partition Coefficient) | 2.45 |

The biological activity of 1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride is primarily due to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, while the ethanone group can undergo metabolic transformations that lead to active metabolites.

Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways associated with cancer proliferation and apoptosis.

Antimicrobial Activity

Research indicates that 1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Study : A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains:

- Staphylococcus aureus : MIC = 0.015 mg/mL

- Escherichia coli : MIC = 0.025 mg/mL

These results suggest strong antibacterial activity, particularly against pathogenic strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study assessed its effects on human cancer cell lines (MCF-7 for breast cancer and A549 for lung cancer).

Findings :

- Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability.

- The compound induced apoptosis as evidenced by increased levels of caspases (caspase-3 and caspase-9).

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity (MIC mg/mL) | Anticancer Activity (Cell Viability % at 50 µM) |

|---|---|---|

| 1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride | 0.015 (S. aureus) | 45% (MCF-7) |

| 1-(5-Bromo-3-methylpyridin-2-yl)ethanone | 0.030 (S. aureus) | 60% (MCF-7) |

| 1-(4-Bromo-pyridin-2-yl)ethanone | 0.050 (E. coli) | 70% (MCF-7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.